![molecular formula C22H25N5O5 B10782726 3-[4-[3-(4-Amidinophenoxy)propyl]-2,3-dioxopiperazin-1-yl]-3-(pyridin-3-yl)propionic acid](/img/structure/B10782726.png)
3-[4-[3-(4-Amidinophenoxy)propyl]-2,3-dioxopiperazin-1-yl]-3-(pyridin-3-yl)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “T-250” is a synthetic and aliphatic hydrocarbon-based compound known for its use as a tube filling compound, often referred to as a thixotropic jelly. It is a soft, non-melting, transparent, water barrier compound formulated to meet a wide range of processing and performance requirements .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of T-250 involves the use of synthetic and aliphatic hydrocarbons. The exact synthetic routes and reaction conditions are proprietary and specific to the manufacturers. it generally involves the blending of various hydrocarbons under controlled conditions to achieve the desired thixotropic properties .
Industrial Production Methods: Industrial production of T-250 typically involves large-scale blending and processing of hydrocarbons in specialized facilities. The compound is then packaged in metal drums with epoxy lining or bulk bags for distribution .
Analyse Chemischer Reaktionen
Types of Reactions: T-250 primarily undergoes physical changes rather than chemical reactions due to its stable hydrocarbon structure. It is designed to be inert and stable over a wide temperature range, from -40°C to +85°C .
Common Reagents and Conditions: As T-250 is a stable hydrocarbon-based compound, it does not typically react with common reagents under standard conditions. Its stability makes it suitable for use in environments where chemical reactivity needs to be minimized .
Major Products Formed: Due to its inert nature, T-250 does not form major products through chemical reactions. Its primary function is to act as a water barrier and filling compound in optical fiber cables .
Wissenschaftliche Forschungsanwendungen
T-250 is widely used in the telecommunications industry, particularly in the manufacturing of optical fiber cables. Its thixotropic properties make it ideal for filling, water-blocking, and buffering of loose tube and direct laid fibers in slotted core and ribbon designs of optical fiber cables . Additionally, T-250 exhibits good stability over a wide temperature range, making it suitable for various industrial applications where temperature fluctuations are common .
Wirkmechanismus
The mechanism of action of T-250 is primarily physical rather than chemical. It acts as a water barrier by filling the spaces within optical fiber cables, preventing water ingress and protecting the fibers from environmental damage. The thixotropic nature of T-250 allows it to flow under pressure and then set into a gel-like state, providing both flexibility and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
ITCOGEL T-250: Another variant of T-250 with similar properties and applications.
VascoMax T-250: An ultra-high-strength steel variant used in different applications.
Uniqueness: T-250’s uniqueness lies in its combination of thixotropic properties, stability over a wide temperature range, and its specific use in the telecommunications industry. Unlike other compounds, T-250 is specifically formulated to meet the stringent requirements of optical fiber cable manufacturing .
Eigenschaften
Molekularformel |
C22H25N5O5 |
|---|---|
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
3-[4-[3-(4-carbamimidoylphenoxy)propyl]-2,3-dioxopiperazin-1-yl]-3-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C22H25N5O5/c23-20(24)15-4-6-17(7-5-15)32-12-2-9-26-10-11-27(22(31)21(26)30)18(13-19(28)29)16-3-1-8-25-14-16/h1,3-8,14,18H,2,9-13H2,(H3,23,24)(H,28,29) |
InChI-Schlüssel |
BKVZEHKXLSWGDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)C(=O)N1CCCOC2=CC=C(C=C2)C(=N)N)C(CC(=O)O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



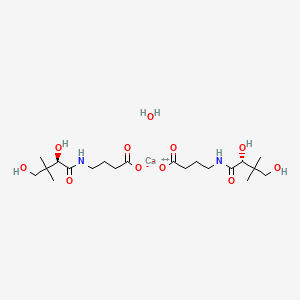
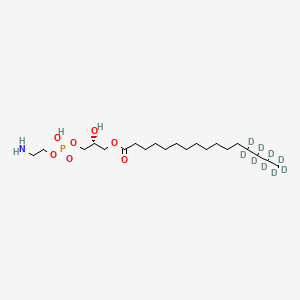
![calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate](/img/structure/B10782668.png)
![(1R,3S,5S,8R,9S,13S)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione](/img/structure/B10782675.png)
![2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide](/img/structure/B10782677.png)
![(3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B10782682.png)
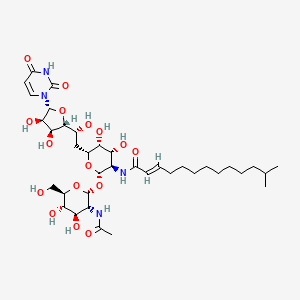
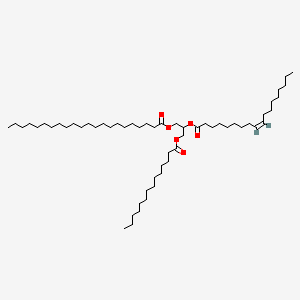
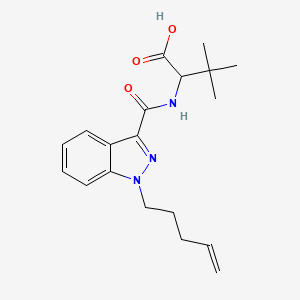
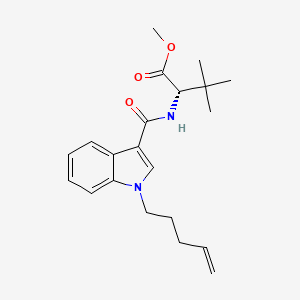
![3-Benzyl-6,6-dimethyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B10782707.png)

![(3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-[(2R)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B10782743.png)
